molecular formula C28H21ClN2O4 B7778034 2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate

2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate

Cat. No.: B7778034
M. Wt: 484.9 g/mol
InChI Key: QNTFUQSBTRIWBK-UHFFFAOYSA-M
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Description

2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of three phenyl groups and a pyridinyl group attached to a pyridinium core, with a perchlorate anion as the counterion .

Preparation Methods

The synthesis of 2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with 2-pyridyl chloride in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinyl groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: The compound has been studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate can be compared with other similar compounds, such as:

    2,4,6-Triphenylpyridine: This compound lacks the pyridinyl group and perchlorate anion, making it less versatile in certain applications.

    2,4,6-Tri(2-pyridyl)-1,3,5-triazine: This compound has a triazine core instead of a pyridinium core, leading to different chemical properties and applications.

    2,4,6-Triarylpyridines:

The unique combination of phenyl and pyridinyl groups in this compound, along with the presence of the perchlorate anion, makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

2,4,6-triphenyl-1-pyridin-2-ylpyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N2.ClHO4/c1-4-12-22(13-5-1)25-20-26(23-14-6-2-7-15-23)30(28-18-10-11-19-29-28)27(21-25)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTFUQSBTRIWBK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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